molecular formula C28H33NO5 B584539 4,5-Dibenzyl-5-hydroxy Albuterol Acid Methyl Ester CAS No. 182676-93-3

4,5-Dibenzyl-5-hydroxy Albuterol Acid Methyl Ester

Cat. No.: B584539
CAS No.: 182676-93-3
M. Wt: 463.574
InChI Key: JDRUSSISASFFAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5-Dibenzyl-5-hydroxy Albuterol Acid Methyl Ester is a complex organic compound with the molecular formula C28H33NO5 and a molecular weight of 463.57 g/mol . This compound is primarily used in biochemical and proteomics research . It is known for its unique structure, which includes benzyl groups and a hydroxy functional group, making it a valuable compound for various scientific applications.

Preparation Methods

The synthesis of 4,5-Dibenzyl-5-hydroxy Albuterol Acid Methyl Ester involves several steps, typically starting with the preparation of the core albuterol structure. The synthetic route generally includes the following steps:

Industrial production methods may vary slightly but generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

4,5-Dibenzyl-5-hydroxy Albuterol Acid Methyl Ester undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4,5-Dibenzyl-5-hydroxy Albuterol Acid Methyl Ester has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4,5-Dibenzyl-5-hydroxy Albuterol Acid Methyl Ester involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxy group and benzyl groups play crucial roles in its binding affinity and activity. The compound may exert its effects through pathways involving signal transduction and modulation of enzyme activity .

Comparison with Similar Compounds

4,5-Dibenzyl-5-hydroxy Albuterol Acid Methyl Ester can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

methyl 5-[2-(tert-butylamino)-1-hydroxyethyl]-2,3-bis(phenylmethoxy)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H33NO5/c1-28(2,3)29-17-24(30)22-15-23(27(31)32-4)26(34-19-21-13-9-6-10-14-21)25(16-22)33-18-20-11-7-5-8-12-20/h5-16,24,29-30H,17-19H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDRUSSISASFFAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC(C1=CC(=C(C(=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3)C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H33NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.